2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H16F2N2O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, including the introduction of the difluoro and methoxyphenyl groups, followed by the formation of the oxopyrrolidinyl ring and the benzenesulfonamide moiety. Common reagents used in these reactions include fluorinating agents, methoxyphenyl precursors, and sulfonamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The difluoro and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-difluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide include:
- 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 2,5-difluoro-N-(4-methoxyphenyl)methylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-difluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-25-14-5-3-13(4-6-14)21-10-12(9-17(21)22)20-26(23,24)16-8-11(18)2-7-15(16)19/h2-8,12,20H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIYNKBGZGTRFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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